3-Bromo-5-(methylthio)benzoic acid
Overview
Description
“3-Bromo-5-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H7BrO2S . It is a derivative of benzoic acid, which has a bromine atom and a methylthio group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C8H7BrO2S . It consists of a benzene ring with a carboxylic acid group (-COOH), a bromine atom, and a methylthio group (-SCH3) attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 320.3±30.0 °C at 760 mmHg, and a flash point of 147.5±24.6 °C . It also has a molar refractivity of 45.7±0.3 cm3, and a polar surface area of 37 Å2 .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Complex Compounds : The synthesis and characterization of complex compounds, such as Cadmium (II) complexes derived from azo ligands, demonstrate the utility of brominated and sulfur-containing compounds in forming coordination complexes with metals. These complexes are studied for their structural properties and potential biological activities, indicating the role of similar bromo-methylthio compounds in facilitating diverse synthetic pathways and applications in materials science (Jaber, Kyhoiesh, & Jawad, 2021).
Antimicrobial Additives : Research into heterocyclic compounds containing bromophenyl and methylthio groups demonstrates their effectiveness as antimicrobial additives when incorporated into polyurethane varnish and printing ink paste. This suggests that compounds like "3-Bromo-5-(methylthio)benzoic acid" could have applications in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Solubility Studies : Understanding the solubility of bromo-methylbenzoic acids in various solvents is crucial for their application in synthesis and formulation. Studies on similar compounds provide valuable data for predicting solubility behavior, which is essential for pharmaceutical development and chemical synthesis optimization (Gu, Yang, Hao, Xu, & Hu, 2020).
Biological Activity Studies
- Antibacterial Properties : Bromophenols derived from marine sources, similar in structure to "this compound," have been identified with significant antibacterial properties. This highlights the potential of brominated and sulfur-containing compounds in developing new antibacterial agents from natural sources (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromo and methylthio groups on the benzene ring may influence the compound’s interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . The compound’s effects on these pathways can lead to downstream effects on cellular processes.
Result of Action
Depending on its specific targets and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(methylthio)benzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used .
Properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHHCXGNPQCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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